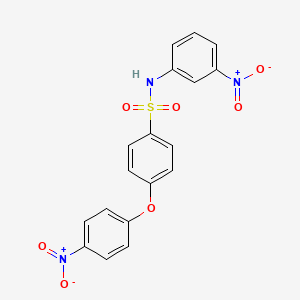
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide, also known as NBD-556, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBD-556 is a sulfonamide derivative that possesses unique properties that make it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. The sulfonamide group in 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide is essential for its inhibitory activity, as it forms hydrogen bonds with the amino acid residues in the active site of enzymes. The nitrophenyl and nitrophenoxy groups in 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide also contribute to its inhibitory activity by forming additional interactions with the active site residues.
Biochemical and Physiological Effects:
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has been shown to possess significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has also been shown to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide possesses several advantages that make it an attractive candidate for laboratory experiments. It is stable, easy to synthesize, and possesses potent inhibitory activity against various enzymes. However, 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the investigation of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide. One potential application is its use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide. Additionally, the development of more potent and selective sulfonamide derivatives based on the structure of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 4-nitrophenol and 3-nitroaniline with benzenesulfonyl chloride. The resulting product is then subjected to further reactions to yield 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide. The synthesis of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes play crucial roles in various physiological processes, including bone resorption, tumor invasion, and angiogenesis. 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has also been shown to possess anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O7S/c22-20(23)14-4-6-16(7-5-14)28-17-8-10-18(11-9-17)29(26,27)19-13-2-1-3-15(12-13)21(24)25/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFUQGREMQYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

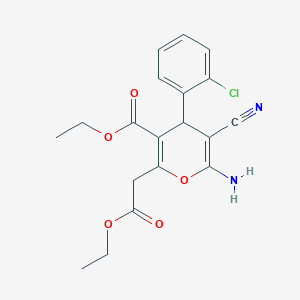
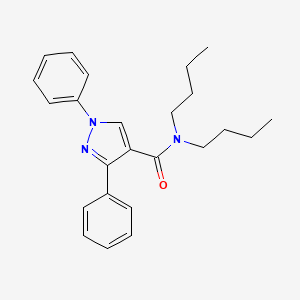
![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5184160.png)
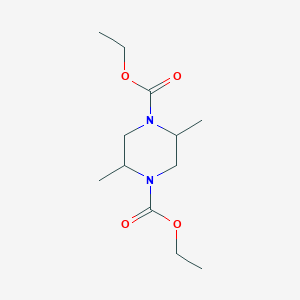
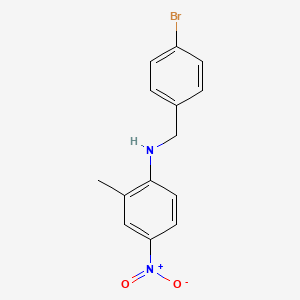
![2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5184178.png)
![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)
![N-[2-(2-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5184200.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]-2-propanol](/img/structure/B5184206.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B5184215.png)
![2-{[4-(3-methylphenoxy)butyl]amino}ethanol](/img/structure/B5184223.png)
![ethyl 4-{[5-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5184238.png)
![N,N-diethyl-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B5184246.png)